molecular formula C23H19N5OS B11019406 N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide

N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide

Cat. No.: B11019406
M. Wt: 413.5 g/mol
InChI Key: XFOGKMRWKRGZHQ-UHFFFAOYSA-N
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Description

N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide is a complex organic compound that integrates multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include benzimidazole, pyrrole, and thiazole rings. These moieties are known for their biological activities and are often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and thiazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of multiple heterocyclic rings enhances its ability to interact with various biological targets.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it could be effective in treating diseases that involve complex molecular interactions, such as cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, potentially disrupting their function. The thiazole and pyrrole rings can interact with enzymes, inhibiting their activity. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide apart is the combination of these three heterocyclic rings in a single molecule. This unique structure allows for multiple modes of action and interactions with a variety of biological targets, enhancing its potential as a versatile therapeutic agent.

Properties

Molecular Formula

C23H19N5OS

Molecular Weight

413.5 g/mol

IUPAC Name

N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C23H19N5OS/c29-20(14-17-15-30-23(24-17)28-12-6-7-13-28)27-21(16-8-2-1-3-9-16)22-25-18-10-4-5-11-19(18)26-22/h1-13,15,21H,14H2,(H,25,26)(H,27,29)

InChI Key

XFOGKMRWKRGZHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)CC4=CSC(=N4)N5C=CC=C5

Origin of Product

United States

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